2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-nitro-1,3-benzothiazole
Description
Properties
IUPAC Name |
(2-ethylsulfonylphenyl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-2-31(28,29)18-6-4-3-5-15(18)19(25)22-9-11-23(12-10-22)20-21-16-8-7-14(24(26)27)13-17(16)30-20/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKIFICBFXPIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-nitro-1,3-benzothiazole typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through a cyclization reaction involving ortho-aminothiophenol and a suitable aldehyde or ketone.
Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Piperazine Coupling: The nitrated benzothiazole is coupled with piperazine under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite can be used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : Studies have shown that compounds similar to 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-nitro-1,3-benzothiazole display significant antimicrobial properties against various bacterial strains. For instance, derivatives of benzothiazole have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria effectively.
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. It has been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic pathways.
- Neuropharmacological Applications : The piperazine moiety suggests potential interactions with neurotransmitter receptors, indicating possible applications in treating neurological disorders. Preliminary studies have indicated that it may exhibit antipsychotic effects by modulating dopamine and serotonin receptor activities .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of related benzothiazole compounds demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that modifications to the benzothiazole structure can enhance antimicrobial activity significantly.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 12 µg/mL |
| B | S. aureus | 10 µg/mL |
| C | P. aeruginosa | 15 µg/mL |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound induced significant apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxicity. The mechanism involved activation of caspase pathways, leading to increased mitochondrial dysfunction.
Mechanism of Action
The mechanism of action of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-nitro-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can further interact with cellular components. The piperazine ring may enhance the compound’s binding affinity to its targets, leading to improved efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize the properties of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-nitro-1,3-benzothiazole, a comparison with structurally related compounds is essential. Key analogs include benzothiazole-piperazine hybrids and piperazine-containing spiro derivatives.
Comparison with Benzothiazole-Piperazine Hybrids
Compound A : 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-nitro-1,3-benzothiazole (C19H18N4O4S)
- Structural Differences : The piperazine substituent in Compound A is a benzodioxol-methyl group, contrasting with the ethanesulfonyl benzoyl group in the target compound. The benzodioxol moiety is electron-rich and lipophilic, whereas the ethanesulfonyl group is strongly electron-withdrawing and polar .
- Pharmacological Implications: The benzodioxol group may enhance blood-brain barrier permeability due to increased lipophilicity, but it could reduce 5-HT2A receptor affinity compared to sulfonyl groups, which are known to stabilize ligand-receptor interactions via hydrogen bonding .
Comparison with Piperazine-Containing Spiro Derivatives
Compound B (from ) : N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione
- Structural Differences : Compound B features a pyrrolidine-2,5-dione core with a spiro-cyclohexane fragment, unlike the benzothiazole core of the target compound. Both share a piperazine group but differ in substitution patterns.
- Receptor Affinity : Compound B demonstrated high 5-HT2A receptor affinity (Ki = 15–46 nM) and antagonistic activity. The spiro-cyclohexane fragment likely enhances conformational rigidity, optimizing receptor binding. In contrast, the nitro group on the benzothiazole core in the target compound may introduce steric and electronic effects that modulate selectivity .
Molecular Property Comparison
Research Findings and Implications
- Receptor Selectivity: The ethanesulfonyl group in the target compound may enhance 5-HT2A receptor binding compared to benzodioxol-methyl analogs, as sulfonyl groups are known to interact with serine residues in receptor binding pockets .
- Metabolic Stability : The nitro group on benzothiazole could increase metabolic resistance compared to spiro derivatives, which may undergo oxidative degradation .
- Synthetic Feasibility : The synthesis of the target compound requires multi-step functionalization of the piperazine ring, whereas benzodioxol-methyl analogs (e.g., Compound A) involve simpler alkylation steps .
Biological Activity
The compound 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-nitro-1,3-benzothiazole is a derivative of benzothiazole, a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
The molecular structure of this compound features a benzothiazole core with a piperazine moiety and an ethanesulfonyl group. The nitro group at the 6-position is significant for its biological activity, influencing the compound's interaction with various biological targets.
Research indicates that compounds containing the benzothiazole structure exhibit multiple mechanisms of action:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- DNA Binding : Benzothiazole derivatives often interact with DNA, potentially disrupting replication and transcription processes.
- Receptor Modulation : The piperazine component may enhance binding to neurotransmitter receptors, suggesting possible neuropharmacological applications.
Antimicrobial Activity
Studies have shown that benzothiazole derivatives can exhibit significant antimicrobial properties. For instance, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.12 μM |
| Escherichia coli | 25 μM |
These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.
Antitumor Activity
The antitumor potential of this compound has been evaluated in various cancer cell lines. Compounds with similar structures have shown promising results in inhibiting tumor growth.
- Cell Lines Tested :
- A549 (lung cancer)
- MCF7 (breast cancer)
- HeLa (cervical cancer)
In vitro assays revealed that derivatives with nitro substitutions exhibited enhanced antiproliferative activity compared to their non-nitro counterparts.
Case Studies
Recent studies highlight the efficacy of benzothiazole derivatives in clinical settings:
- Study on Antitumor Activity : A study published in MDPI reported that nitro-substituted benzothiazoles showed significant antiproliferative effects on various cancer cell lines, outperforming other structural analogs .
- Antimicrobial Testing : Another research highlighted the antimicrobial efficacy against both bacterial strains and fungi, suggesting broad-spectrum applications in treating infections .
- Neuroprotective Effects : Research indicates potential neuroprotective properties through cholinesterase inhibition, which may benefit conditions like Alzheimer's disease .
Q & A
Q. What synthetic pathways are recommended for synthesizing 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-nitro-1,3-benzothiazole?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with nitro-substituted carboxylic acids under acidic conditions.
- Step 2 : Introduction of the piperazine moiety using nucleophilic substitution or coupling reagents (e.g., EDCI/HOBt) to link the benzoylpiperazine fragment.
- Step 3 : Sulfonylation of the benzoyl group with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Optimization : Microwave-assisted synthesis or solvent-free conditions may enhance yields (reported up to 65–75% in similar compounds) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR (¹H/¹³C, 2D-COSY) to confirm regiochemistry of the benzothiazole and piperazine linkages .
- FT-IR to validate sulfonyl (S=O, ~1350–1150 cm⁻¹) and nitro (N-O, ~1520–1350 cm⁻¹) groups .
- Chromatography :
- HPLC with UV detection (λ = 254 nm) for purity assessment (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion confirmation .
Q. How should preliminary biological screening assays be designed for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors associated with benzothiazole pharmacology (e.g., kinase inhibitors, antimicrobial targets) .
- Assay Conditions :
- Use cell-based assays (e.g., MTT for cytotoxicity) with controls (DMSO vehicle, positive inhibitors).
- Dose-response curves (1–100 µM) to determine IC₅₀ values .
Advanced Research Questions
Q. How can contradictory data on the biological activity of benzothiazole derivatives be resolved?
- Methodological Answer :
- Comparative SAR Studies : Systematically modify substituents (e.g., ethanesulfonyl vs. methylsulfonyl) and test against isogenic cell lines .
- In Silico Modeling : Docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like PARP-1 or tubulin .
- Meta-Analysis : Cross-reference datasets from PubChem and validated pharmacological databases to identify confounding variables (e.g., assay pH, cell type) .
Q. What strategies optimize the piperazine coupling step to improve reaction yields?
- Methodological Answer :
- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) in anhydrous DMF at 0–5°C to minimize side reactions .
- Solvent Effects : Polar aprotic solvents (acetonitrile) enhance nucleophilicity of the piperazine nitrogen .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. How does the ethanesulfonyl group influence target binding compared to other sulfonyl derivatives?
- Methodological Answer :
- Structural Analysis : X-ray crystallography or cryo-EM of the compound bound to its target (e.g., carbonic anhydrase IX) to map hydrophobic interactions .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to compare binding entropy/enthalpy with methylsulfonyl analogs .
- Electrostatic Potential Maps : DFT calculations (Gaussian 09) to assess sulfonyl group electron-withdrawing effects .
Q. What experimental designs address stability challenges in aqueous solutions for this compound?
- Methodological Answer :
- Degradation Studies :
- Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
- pH-dependent hydrolysis assays (pH 2–9) to identify labile bonds (e.g., sulfonamide cleavage) .
- Formulation Strategies : Use cyclodextrin complexes or lipid nanoparticles to enhance solubility and shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
